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Compound of Interest

Compound Name: DNAZ2 inhibitor C5

Cat. No.: B1670840

DISCLAIMER: This document addresses the binding of the specific small molecule inhibitor, 4-
hydroxy-8-nitroquinoline-3-carboxylic acid, referred to in literature as compound C5, to the
DNA2 nuclease/helicase. This is distinct from "Complement C5 inhibitors" (e.g., Eculizumab),
which are therapeutic agents targeting the complement C5 protein of the immune system.
There is no known interaction between Complement C5 inhibitors and the DNAZ2 protein.

Introduction

DNA2 (DNA replication/repair protein 2) is a multifunctional enzyme with essential roles in
maintaining genomic stability. It possesses nuclease, 5'-t0-3' helicase, and DNA-dependent
ATPase activities, which are critical for Okazaki fragment processing, DNA double-strand break
repair, and the restart of stalled replication forks[1][2]. Due to the frequent upregulation of DNA
repair proteins in cancer cells to counteract replication stress, DNA2 has emerged as a
promising therapeutic target. Inhibiting its bifunctional activity could sensitize cancer cells to
chemotherapeutic agents[1][3].

A virtual high-throughput screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid,
designated compound C5, as a potent and selective inhibitor of DNA2[1]. This guide provides a
detailed technical overview of the C5 binding pocket on DNAZ2, the quantitative aspects of this
interaction, and the experimental protocols used for its characterization.

The C5 Binding Pocket on DNA2
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The C5 inhibitor binds to a specific pocket, referred to as "Site 1," located in the helicase
domain of the DNAZ2 protein[1][4]. This binding is significant because, despite being in the
helicase domain, it competitively inhibits the binding of the DNA substrate, thereby blocking all
of the enzyme's key functions: nuclease, ATPase, and helicase activities[1][5][6][7]-

The binding pocket is formed by a cluster of amino acid residues that create a surface for
interaction with the C5 molecule. Mutagenesis studies have identified key residues within a 6 A
sphere of the C5 binding site that are crucial for this interaction. These include V682, L686,
F696, L697, R698, L699, G700, L729, L732, Y733, Q736, Q738, V739, and T741[1]. The
location of this pocket is strategically positioned near the DNA-binding motif, explaining its
potent, competitive inhibitory effect[1]. Structural models suggest that C5 binding physically
interferes with the proper docking of the DNA substrate[1][4].
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Caption: C5 inhibitor binding to "Site 1" within the DNA2 helicase domain.

Mechanism of Action

The kinetic analysis of C5's effect on DNA2's nuclease activity fits a competitive inhibition
model. This indicates that C5 directly competes with the DNA substrate for binding to the
enzyme. By occupying the Site 1 pocket, C5 prevents the DNA substrate from binding
effectively. Since DNA binding is a prerequisite for all of DNA2's enzymatic functions, this single
binding event leads to the comprehensive inhibition of its nuclease, ATPase, and helicase
activities[1]. The coupling between the helicase and nuclease domains is well-established,
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where mutations or binding events in one domain can allosterically affect the function of the
other[1][8].
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Caption: Competitive inhibition mechanism of the C5 compound on DNAZ2.

Quantitative Data

The inhibitory potency of C5 has been quantified through various enzymatic assays. The data
is summarized below.
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Parameter Value

Description Reference

ICso (Nuclease

) 20 uM
Activity)

The concentration of

C5 required to inhibit

50% of DNA2

nuclease activity. This

. o [L][41[5]1[6]1[7]
is the intrinsic

inhibition constant

derived from kinetic

analyses.

Inhibition Model Competitive

C5 competes directly
with the DNA o
substrate for binding

to the enzyme.

Docking Score (Glide
XP)

-8.3 kcal/mol

The calculated binding
affinity from the initial

virtual screen using a [1]
homology model of

DNAZ2.

Effect on Other o
Poor Inhibition
Nucleases

C5 shows high

specificity for DNA2,

with poor inhibition of 1]
other structure-

specific nucleases like

FEN1 and EXOL1.

o Synergizes with PARP
Cellular Activity o
inhibitors

In cellular assays, C5
enhances the
cytotoxic effects of
PARP inhibitors,

demonstrating

[1]3]

therapeutic potential.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4856754/
https://aacrjournals.org/cancerrescommun/article/3/10/2096/729583/DNA2-Nuclease-Inhibition-Confers-Synthetic
https://www.medchemexpress.com/dna2-inhibitor-c5.html
https://www.bioscience.co.uk/product~961520
https://www.clinisciences.com/en/other-products-186/dna2-inhibitor-c5-35973-25-2-24380437.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4856754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4856754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4856754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4856754/
https://pubmed.ncbi.nlm.nih.gov/27211550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The characterization of the C5 inhibitor's interaction with DNA2 involved several key
biochemical assays.

This assay measures the ability of DNAZ2 to cleave a specific DNA substrate and is used to
determine the ICso of inhibitors.

o Objective: To quantify the nuclease activity of purified DNA2 protein in the presence of
varying concentrations of the C5 inhibitor.

o Substrate: A 5'-32P radiolabeled flap DNA substrate is typically used. This substrate mimics
an Okazaki fragment intermediate.

e Protocol:

o Reaction Setup: Reactions are prepared in a buffer containing Tris-HCI, MgClz, DTT, and
BSA.

o Enzyme and Inhibitor: Purified recombinant DNA2 protein (e.g., 0.5-5 nM) is pre-
incubated with varying concentrations of the C5 inhibitor (e.g., 0-250 uM) or DMSO as a
control.

o Initiation: The reaction is initiated by adding the flap DNA substrate (e.g., 5-50 nM).

o Incubation: The reaction is incubated at 37°C for a time period within the linear range of
the enzyme's activity (e.g., 1-10 minutes).

o Termination: The reaction is stopped by adding a stop buffer containing EDTA and
formamide.

o Analysis: The reaction products are resolved on a denaturing polyacrylamide gel (e.g.,
15% urea-PAGE). The gel is dried and exposed to a phosphor screen.

o Quantification: The amount of cleaved product is quantified using densitometry. The
relative nuclease activity is calculated and plotted against the inhibitor concentration to
determine the ICso value.

» Reference:[1]
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This assay measures the hydrolysis of ATP by DNA2, which is dependent on the presence of
DNA.

o Objective: To determine if the C5 inhibitor affects the ATPase function of DNA2.
e Protocol:

o Reaction Setup: The reaction mixture includes purified DNA2 (e.g., 10 nM), a DNA effector
(e.g., 200 nM ssDNA), and [y-32P]ATP in an appropriate reaction buffer.

o Inhibition: Varying concentrations of C5 (e.g., 0-250 uM) are added to the reaction.
o Incubation: The reaction is incubated at 37°C.

o Analysis: Aliquots are taken at time points and spotted onto a thin-layer chromatography
(TLC) plate.

o Separation: The TLC plate is developed in a chromatography tank to separate the
hydrolyzed inorganic phosphate (32P-Pi) from the unhydrolyzed [y-32P]ATP.

o Quantification: The plate is dried and analyzed by autoradiography to quantify the amount
of ATP hydrolysis.

» Reference:[1]

EMSA is used to directly assess the binding of DNA2 to its DNA substrate and how this is
affected by an inhibitor.

o Objective: To visualize and quantify the inhibition of DNA-substrate binding by the C5
compound.

e Protocol:

o Probe Preparation: A radiolabeled DNA substrate (e.g., 1 nM of 32P-labeled flap DNA) is
prepared.

o Binding Reaction: Purified DNA2 protein (e.g., 50 nM) is incubated with the labeled DNA
probe in a binding buffer.
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o Inhibition: Increasing concentrations of the C5 inhibitor (e.g., 01000 uM) are included in
the binding reactions.

o Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel at 4°C
to separate the protein-DNA complexes from the free DNA probe.

o Analysis: The gel is dried and visualized by autoradiography. A decrease in the shifted
band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of
binding.

o Reference:[1]
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Workflow: Nuclease Activity Assay for IC50 Determination
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Caption: Experimental workflow for determining the IC50 of C5 on DNA2 nuclease activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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